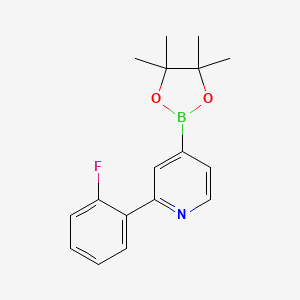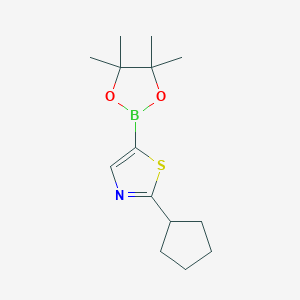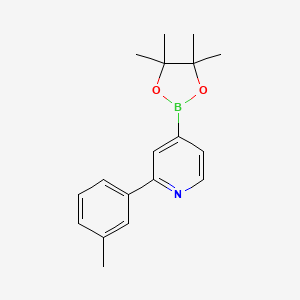
2-(2-Fluorophenyl)pyridine-4-boronic acid pinacol ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Fluorophenyl)pyridine-4-boronic acid pinacol ester (2FPPBAPE) is a versatile reagent used in a wide range of scientific research applications. It can be used as a catalyst, a ligand, and a reagent for the synthesis of various compounds. It is also a useful tool for studying the structure and reactivity of molecules.
Mécanisme D'action
2-(2-Fluorophenyl)pyridine-4-boronic acid pinacol ester acts as a catalyst in the synthesis of various compounds. It facilitates the formation of covalent bonds between the reactants, resulting in the formation of the desired product. The mechanism of action of this compound involves the formation of a boron-nitrogen bond between the boronic acid and the pyridine moiety. This bond is then reduced to form a boron-carbon bond, which is then used to form the desired product.
Biochemical and Physiological Effects
This compound is a non-toxic reagent and has no known adverse effects on the human body. It is not known to interact with any other molecules in the body, and therefore does not have any biochemical or physiological effects.
Avantages Et Limitations Des Expériences En Laboratoire
2-(2-Fluorophenyl)pyridine-4-boronic acid pinacol ester has several advantages for use in laboratory experiments. It is a versatile reagent that can be used for the synthesis of various compounds. It is also relatively inexpensive and easy to use. However, it is important to note that this compound is sensitive to air and moisture, and must be stored in a dry environment.
Orientations Futures
2-(2-Fluorophenyl)pyridine-4-boronic acid pinacol ester has a wide range of potential applications in scientific research. It can be used in the synthesis of pharmaceuticals, agrochemicals, and natural products. In addition, it can be used as a ligand for the synthesis of metal complexes. It can also be used as a reagent for the synthesis of polymers and organometallic compounds. Furthermore, it can be used in the development of new catalysts and reagents for the synthesis of various compounds. Finally, it can be used in the study of the structure and reactivity of molecules.
Méthodes De Synthèse
2-(2-Fluorophenyl)pyridine-4-boronic acid pinacol ester can be synthesized via a variety of methods. One such method is the reaction of 2-fluorophenylpyridine-4-boronic acid with pinacol ester. This reaction results in the formation of this compound and pinacol in a 1:1 ratio. The reaction is carried out in anhydrous conditions and can be performed using various solvents such as THF, DMSO, or DMF. The reaction is typically carried out at room temperature, but can also be performed at higher temperatures.
Applications De Recherche Scientifique
2-(2-Fluorophenyl)pyridine-4-boronic acid pinacol ester has a wide range of scientific research applications. It can be used as a catalyst for the synthesis of various compounds, including pharmaceuticals, agrochemicals, and natural products. It can also be used as a ligand for the synthesis of metal complexes. In addition, it can be used as a reagent for the synthesis of various compounds, such as heterocycles, polymers, and organometallic compounds.
Propriétés
IUPAC Name |
2-(2-fluorophenyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19BFNO2/c1-16(2)17(3,4)22-18(21-16)12-9-10-20-15(11-12)13-7-5-6-8-14(13)19/h5-11H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBXKPLKYBFUKEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC=C2)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19BFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














